molecular formula C6H11NO2 B2909503 1-(Dimethylamino)cyclopropanecarboxylic acid CAS No. 119111-65-8

1-(Dimethylamino)cyclopropanecarboxylic acid

Cat. No.: B2909503
CAS No.: 119111-65-8
M. Wt: 129.159
InChI Key: NQAIVVRCFAMKLM-UHFFFAOYSA-N
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Description

1-(Dimethylamino)cyclopropanecarboxylic acid is an organic compound with the molecular formula C6H11NO2. It is a cyclopropane derivative featuring a dimethylamino group and a carboxylic acid functional group.

Preparation Methods

The synthesis of 1-(Dimethylamino)cyclopropanecarboxylic acid can be achieved through several methods:

    Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.

    Intramolecular Cyclization: This approach involves the intramolecular cyclization of γ-substituted amino acid derivatives.

    Cyclopropanation Reactions: Alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is another method.

Chemical Reactions Analysis

1-(Dimethylamino)cyclopropanecarboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Scientific Research Applications

1-(Dimethylamino)cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)cyclopropanecarboxylic acid involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by mimicking the structure of natural substrates.

    Signal Transduction Pathways: The compound can modulate signal transduction pathways by interacting with receptors and other signaling molecules.

Comparison with Similar Compounds

1-(Dimethylamino)cyclopropanecarboxylic acid can be compared with other similar compounds:

Properties

IUPAC Name

1-(dimethylamino)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7(2)6(3-4-6)5(8)9/h3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAIVVRCFAMKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119111-65-8
Record name 1-(dimethylamino)cyclopropane-1-carboxylic acid
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